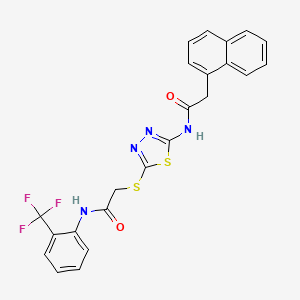

2-(naphthalen-1-yl)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Beschreibung

The compound “2-(naphthalen-1-yl)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is a structurally complex molecule featuring three key motifs:

1,3,4-Thiadiazole core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms, known for enhancing metabolic stability and bioactivity .

Eigenschaften

IUPAC Name |

2-naphthalen-1-yl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N4O2S2/c24-23(25,26)17-10-3-4-11-18(17)27-20(32)13-33-22-30-29-21(34-22)28-19(31)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11H,12-13H2,(H,27,32)(H,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZURILKVJOSTRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(naphthalen-1-yl)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative that combines a naphthalene moiety with a 1,3,4-thiadiazole ring. This compound is of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

Antiviral Activity

Research indicates that compounds with a thiadiazole moiety often exhibit antiviral properties. For instance, derivatives of 1,3,4-thiadiazole have shown moderate to high activity against HIV strains, with some compounds achieving effective concentrations as low as for HIV-1 . The introduction of electron-withdrawing groups like trifluoromethyl enhances antiviral potency due to increased electron density on the aromatic system, which facilitates interaction with viral targets .

Antimicrobial Activity

Compounds containing thiadiazole rings have also been studied for their antimicrobial properties. A study on similar derivatives showed that they possess significant antibacterial activity against various strains of bacteria. The presence of the naphthalene group may contribute to this activity by enhancing membrane permeability or by acting synergistically with other pharmacophores .

Antitumor Activity

The compound's potential as an antitumor agent is supported by studies indicating that thiadiazole derivatives can induce apoptosis in cancer cells. For example, certain structural modifications have been linked to increased cytotoxicity against cancer cell lines . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Electron-withdrawing groups : Enhancements in activity have been noted when trifluoromethyl or other electron-withdrawing groups are present on the phenyl ring.

- Substituent position : The position of substituents on the naphthalene and thiadiazole rings significantly affects potency. Studies suggest that certain configurations lead to improved binding affinities to target proteins .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole moiety exhibits versatile reactivity due to its electron-deficient aromatic system and sulfur atom.

Key Mechanism : The sulfur atom in the thiadiazole ring can act as a nucleophilic site, enabling substitutions under alkaline or acidic conditions. Oxidative pathways often involve iodine or bromine to form disulfide bridges or fused rings .

Thioether Linkage Transformations

The -S- group between the thiadiazole and keto-ethylamine chain is susceptible to oxidation and alkylation.

Research Insight : Oxidation to sulfone enhances metabolic stability but may reduce bioavailability due to increased polarity .

Acetamide Group Reactivity

The acetamide functionality participates in hydrolysis and condensation reactions.

| Reaction Type | Reagents/Conditions | Outcome/Product | Source |

|---|---|---|---|

| Acid Hydrolysis | HCl (6M), reflux | Cleavage to carboxylic acid and amine byproducts | |

| Base Hydrolysis | NaOH (aq.), ethanol | Formation of sodium carboxylate | |

| Condensation | CDI/DCC, amines | Amide bond formation with primary/secondary amines |

Stability Note : The trifluoromethyl group electron-withdrawing effect stabilizes the adjacent amide bond against hydrolysis under mild conditions .

Naphthalene Ring Modifications

The naphthalen-1-yl group undergoes electrophilic substitution, though steric hindrance may limit reactivity.

Theoretical Consideration : Steric bulk from the acetamide side chain may direct electrophiles to the less hindered naphthalene positions .

Trifluoromethylphenyl Interactions

The 2-(trifluoromethyl)phenyl group influences electronic properties and participates in halogen bonding.

Electronic Effect : The -CF₃ group deactivates the phenyl ring, reducing susceptibility to electrophilic attack but enhancing meta-directing effects .

Multi-Step Reaction Pathways

Complex transformations involving multiple functional groups:

Example Pathway :

-

Hydrolysis : Acetamide → Carboxylic acid (HCl, reflux).

-

Cyclization : Carboxylic acid + thiadiazole amine → Fused heterocycle (DCC, DMAP) .

Yield Optimization : Multi-step reactions require precise pH control (6.5–7.5) and anhydrous conditions to prevent side reactions .

Catalytic and Enzymatic Interactions

Though not directly studied for this compound, analogs show:

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Electron Effects: The trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize the thiadiazole ring and alter reactivity compared to amino () or nitro () substituents .

- Spectral Signatures : The C=O stretch in the target compound (~1680 cm⁻¹) aligns with acetamide derivatives in and , while NH stretches (3260–3300 cm⁻¹) are consistent with hydrogen-bonding motifs .

Key Observations :

- Alkylation () : Simpler one-step reactions yield 89% for thiadiazole intermediates, though scalability for complex targets may require optimization .

Q & A

Q. What are the optimal reaction conditions for synthesizing thiadiazole-acetamide derivatives like the target compound?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Alkylation : Use 2-bromo-1-(naphthalen-1-yl)ethanone as an alkylating agent for thiadiazole ring formation, achieving yields up to 89% under reflux conditions (ethanol, 6–8 hours) .

Cycloaddition : Employ copper-catalyzed 1,3-dipolar cycloaddition (Cu(OAc)₂, 10 mol%) in a solvent system (e.g., t-BuOH:H₂O 3:1) for triazole intermediates. Reaction progress is monitored via TLC (hexane:ethyl acetate 8:2) .

Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDCl) in dichloromethane with triethylamine to link the thiadiazole and acetamide moieties .

Q. How are key functional groups (e.g., C=O, NH, CF₃) characterized in this compound?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1670–1680 cm⁻¹ and NH stretches at ~3260–3300 cm⁻¹. The CF₃ group is confirmed via C-F vibrations near 1250–1300 cm⁻¹ .

- NMR : Use DMSO-d₆ for solubility. Key signals include:

- ¹H NMR : Aromatic protons (δ 7.2–8.6 ppm), methylene protons (δ 5.3–5.5 ppm for –SCH₂CO–) .

- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and trifluoromethyl carbons (δ 120–125 ppm, split due to coupling with fluorine) .

Q. What purification strategies are effective for this compound?

- Methodological Answer :

- Recrystallization : Use ethanol or methanol for crude product purification, achieving >95% purity .

- Column Chromatography : For complex mixtures, employ silica gel with gradient elution (e.g., hexane:ethyl acetate 70:30 to 50:50) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). The naphthyl group may engage in π-π stacking, while the trifluoromethyl group enhances hydrophobic interactions .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Assign overlapping aromatic signals by correlating ¹H-¹³C couplings. For example, HMBC can link the thiadiazole sulfur to adjacent carbons .

- X-ray Crystallography : Resolve ambiguities by growing single crystals (methanol:acetone 1:1) and solving the structure via SHELX. Twisted dihedral angles (e.g., 61.8° between naphthyl and thiadiazole planes) confirm steric effects .

Q. What strategies mitigate side reactions during thiadiazole functionalization?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0–5°C during acyl chloride additions to prevent hydrolysis .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.